3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride
Overview
Description
3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride is an organic compound with the molecular formula C16H15ClO3 and a molecular weight of 290.75 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a methoxy group and a benzoyl chloride moiety .
Biochemical Analysis
Biochemical Properties
3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an acylating agent, reacting with carboxylic acids, alcohols, and amines to form respective carboxylic anhydrides, esters, and amides . These interactions are crucial in studying enzyme kinetics and protein modifications.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding cellular responses to external stimuli and the regulation of metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for elucidating the compound’s role in biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific storage conditions (2~8°C) and can degrade over time if not stored properly . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of temporal factors in experimental design.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of metabolic processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be metabolized by specific enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for elucidating the compound’s pharmacokinetics and its effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, influencing its interactions with other biomolecules . These localization patterns are important for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride typically involves the reaction of 3-methoxy-4-hydroxybenzoic acid with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group.
Oxidation and Reduction: The methoxy and benzyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the methoxy or benzyl groups.
Major Products Formed
Substitution Reactions: The major products are typically substituted benzoyl derivatives.
Oxidation: Oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the benzoyl chloride group can yield benzyl alcohol derivatives.
Scientific Research Applications
3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. The benzoyl chloride group is highly reactive and can form stable amide or ester linkages with amines or alcohols, respectively. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl Chloride: Similar in structure but lacks the 3-methylbenzyl group.
3-Methoxybenzoyl Chloride: Similar but lacks the 3-methylbenzyl group.
4-Methylbenzoyl Chloride: Similar but lacks the methoxy group.
Uniqueness
3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride is unique due to the presence of both methoxy and 3-methylbenzyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where these functional groups are required .
Properties
IUPAC Name |
3-methoxy-4-[(3-methylphenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-11-4-3-5-12(8-11)10-20-14-7-6-13(16(17)18)9-15(14)19-2/h3-9H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIMZJUWGICQJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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